6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile
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Overview
Description
6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile is a heterocyclic compound that features a pyrazole ring and a nicotinonitrile moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile typically involves the reaction of 3-amino-1H-pyrazole with a nicotinonitrile derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a nicotinonitrile halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives of the nicotinonitrile moiety.
Substitution: Various substituted pyrazole-nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the nicotinonitrile moiety.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with different substituents.
1-(2-(1-Methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridine: Contains a pyrazole ring fused with other heterocycles.
Uniqueness
6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile is unique due to its combination of a pyrazole ring and a nicotinonitrile moiety, which imparts distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H9N5 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-[(3-aminopyrazol-1-yl)methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9N5/c11-5-8-1-2-9(13-6-8)7-15-4-3-10(12)14-15/h1-4,6H,7H2,(H2,12,14) |
InChI Key |
QTHVDOIRDJQUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)CN2C=CC(=N2)N |
Origin of Product |
United States |
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